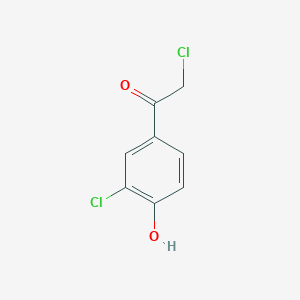

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAQBCPDPOPUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631232 | |

| Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39066-18-7 | |

| Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39066-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2-chloro-1-(3-chloro-4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral Analysis of 2-Chloro-1-(3-hydroxyphenyl)ethanone: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectral data for 2-chloro-1-(3-hydroxyphenyl)ethanone, a valuable intermediate in organic synthesis. As a member of the α-haloketone class of compounds, it demonstrates significant reactivity, making it a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of 2-chloro-1-(3-hydroxyphenyl)ethanone, presented below, forms the basis for interpreting its spectral data. The molecule's key features include a substituted aromatic ring, a ketone carbonyl group, and a chloromethyl group, all of which give rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-chloro-1-(3-hydroxyphenyl)ethanone, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected and observed ¹H NMR data for 2-chloro-1-(3-hydroxyphenyl)ethanone in a deuterated chloroform (CDCl₃) solvent are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.51-7.49 | Multiplet | 1H | Ar-H |

| 7.40-7.36 | Triplet | 2H | Ar-H |

| 7.14 | Doublet | 1H | Ar-H |

| 5.67 | Singlet | 1H | -OH |

| 4.70 | Singlet | 2H | -CH₂Cl |

Data sourced from a peer-reviewed study on the synthesis and characterization of 2-chloro-1-(3-hydroxyphenyl)ethanone. [1][2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.51-7.14 ppm): The signals in the downfield region are characteristic of protons attached to an aromatic ring. The deshielding effect of the benzene ring currents causes these protons to resonate at higher chemical shifts.[3][4] The complex splitting patterns (multiplet, triplet, and doublet) arise from spin-spin coupling between the non-equivalent aromatic protons.

-

Phenolic Proton (5.67 ppm): The singlet at 5.67 ppm corresponds to the hydroxyl proton. Its chemical shift can be variable and is often concentration and solvent-dependent. The absence of splitting indicates no adjacent protons.

-

Chloromethyl Protons (4.70 ppm): The singlet at 4.70 ppm is assigned to the two protons of the chloromethyl (-CH₂Cl) group. The electronegative chlorine atom strongly deshields these protons, causing them to appear further downfield than typical alkyl protons. The singlet nature of this peak indicates no adjacent protons.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~191 | C =O |

| ~157 | C -OH |

| ~137 | Ar-C |

| ~130 | Ar-C H |

| ~122 | Ar-C H |

| ~121 | Ar-C H |

| ~115 | Ar-C H |

| ~46 | C H₂Cl |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (~191 ppm): The ketone carbonyl carbon is significantly deshielded and typically appears in the 190-220 ppm region.

-

Aromatic Carbons (~157-115 ppm): The aromatic carbons resonate in the 100-160 ppm range. The carbon attached to the hydroxyl group (C-OH) is expected at the most downfield position due to the oxygen's deshielding effect. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern.

-

Chloromethyl Carbon (~46 ppm): The carbon of the chloromethyl group is deshielded by the attached chlorine atom and is expected to appear around 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-1-(3-hydroxyphenyl)ethanone shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 3400 (broad) | O-H stretch | Phenolic -OH |

| 2987 | C-H stretch | Aromatic C-H |

| 1789 (strong) | C=O stretch | Ketone |

| 1694 | C=C stretch | Aromatic C=C |

| 832 (strong) | C-H bend | Aromatic C-H (out-of-plane) |

Data sourced from a peer-reviewed study on the synthesis and characterization of 2-chloro-1-(3-hydroxyphenyl)ethanone. [1][2]

Interpretation of the IR Spectrum:

-

O-H Stretch (3400 cm⁻¹): The broad absorption band at 3400 cm⁻¹ is a classic indicator of a hydroxyl group involved in hydrogen bonding.[5]

-

Aromatic C-H Stretch (2987 cm⁻¹): The peak just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations in aromatic rings.[6]

-

C=O Stretch (1789 cm⁻¹): The strong, sharp absorption at 1789 cm⁻¹ is indicative of a ketone carbonyl group. The position of this band can be influenced by conjugation and the presence of electronegative substituents.

-

Aromatic C=C Stretch (1694 cm⁻¹): The absorption at 1694 cm⁻¹ is due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

Aromatic C-H Bend (832 cm⁻¹): The strong absorption in the fingerprint region at 832 cm⁻¹ corresponds to the out-of-plane bending of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. While an experimental mass spectrum for 2-chloro-1-(3-hydroxyphenyl)ethanone is not available, we can predict the key fragmentation pathways based on the principles of mass spectrometry for α-chloroketones.

Predicted Fragmentation Pathways:

The molecular ion peak (M⁺) for 2-chloro-1-(3-hydroxyphenyl)ethanone would be observed at m/z 170, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 172 (the M+2 peak) would also be present due to the natural abundance of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).

Key fragmentation pathways would likely involve:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group is a common fragmentation pathway for ketones.[7][8] This would result in the formation of a resonance-stabilized acylium ion.

-

Loss of Chlorine: The molecule could lose a chlorine radical to form a cation.

-

Fragmentation of the Aromatic Ring: Further fragmentation of the aromatic portion of the molecule can also occur.

Caption: Predicted major fragmentation pathways for 2-chloro-1-(3-hydroxyphenyl)ethanone in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-chloro-1-(3-hydroxyphenyl)ethanone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, relaxation delay of 1-2 seconds).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Acquisition:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, the sample is heated to volatilize it into the ion source.

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

-

Conclusion

The comprehensive spectral analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone presented in this guide provides researchers with the necessary tools to confidently identify and characterize this important synthetic intermediate. The combination of ¹H NMR, IR, and predicted ¹³C NMR and MS data offers a detailed picture of the molecule's structure and functional groups. By understanding the principles behind the spectral data and following robust experimental protocols, scientists can ensure the quality and integrity of their research in the field of drug development and organic synthesis.

References

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

-

¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

Ketone IR Spectroscopy Analysis. Berkeley Learning Hub. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Texas at Dallas. [Link]

-

Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

-

Fragmentation Pathways. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document delves into the compound's physicochemical properties, outlines detailed synthetic pathways, and explores its versatile applications in medicinal chemistry. With a focus on scientific integrity and practical insights, this guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of α-Haloketones in Pharmaceutical Synthesis

α-Haloketones, such as this compound, are a class of highly valuable organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents.[1] Their significance stems from the dual reactivity imparted by the carbonyl group and the adjacent halogen atom. The electrophilic nature of the carbonyl carbon and the ability of the halogen to act as a good leaving group make these molecules susceptible to a variety of nucleophilic substitution and condensation reactions. This reactivity is the cornerstone of their utility in constructing complex molecular architectures found in many modern drugs.

This compound, in particular, possesses a unique combination of functional groups: a reactive α-chloro ketone, a phenolic hydroxyl group, and a chlorinated phenyl ring. This distinct substitution pattern offers multiple sites for chemical modification, allowing for the strategic introduction of various pharmacophores and the synthesis of diverse compound libraries for drug discovery.

This guide will provide a detailed exploration of the synthesis, properties, and applications of this important pharmaceutical intermediate, offering both theoretical understanding and practical, field-proven protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation.

| Property | Value | Source |

| CAS Number | 39066-18-7 | [2] |

| Molecular Formula | C₈H₆Cl₂O₂ | [2] |

| Molecular Weight | 205.04 g/mol | [2] |

| Appearance | Solid (form) | [2] |

| InChI | 1S/C8H6Cl2O2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2 | [2] |

| SMILES | O=C(CCl)C(C=C1)=CC(Cl)=C1O | [2] |

Note: Detailed analytical data such as melting point, boiling point, and solubility for this specific compound are not widely published. However, related compounds like 2-chloro-1-(3-hydroxyphenyl)ethanone have a reported melting point of 352–354 K (79-81 °C).[3]

Spectroscopic Data (Reference Data for a Similar Compound):

For the related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, the following spectroscopic data has been reported and can serve as a useful reference for the characterization of the title compound[3]:

-

FTIR (ν, cm⁻¹): 3400 (Ar-OH, broad), 2987 (C-H stretching), 1694 (C=C stretching), 1789 (s, C=O stretching), 832 (s, Ar-C-H bending).

-

¹H NMR (400 MHz, CDCl₃, δ, ppm): 4.7 (s, 2H, -CH₂), 5.671 (s, 1H, -OH), 7.14 (d, 1H, Ar-H, J = 4.8 Hz), 7.36–7.4 (t, 2H, Ar-H, J = 16 Hz), 7.493–7.51 (m, 1H, Ar-H, J = 6.4 Hz).

Synthesis of this compound

The synthesis of this compound can be strategically approached through a two-step process: the synthesis of the precursor 3-chloro-4-hydroxyacetophenone, followed by its α-chlorination.

Synthesis of the Precursor: 3-Chloro-4-hydroxyacetophenone

A common and effective method for the synthesis of 3-chloro-4-hydroxyacetophenone is the direct chlorination of the readily available starting material, p-hydroxyacetophenone.

Reaction Scheme:

Figure 1: Synthesis of 3-chloro-4-hydroxyacetophenone.

Experimental Protocol:

This protocol is adapted from a known procedure for the chlorination of p-hydroxyacetophenone.[4]

-

Dissolution: Dissolve 50 g of p-hydroxyacetophenone in 500 ml of hot methylene dichloride.

-

Filtration: Filter the hot solution through a small pad of silica gel to remove any impurities.

-

Crystallization: Allow the solution to cool to room temperature and then remove the methylene dichloride under reduced pressure to obtain crystalline p-hydroxyacetophenone.

-

Reaction Setup: Dissolve the obtained crystals (approximately 41.75 g, 0.31 mol) in about 1.5 liters of methylene dichloride in a reaction flask equipped with a gas inlet tube and a magnetic stirrer.

-

Chlorination: Place the reaction flask in an ice bath to cool the solution. Bubble chlorine gas through the stirred solution. The reaction is typically rapid.

-

Work-up: After approximately 5 minutes of chlorine gas bubbling, stop the gas flow and remove the methylene dichloride under reduced pressure.

-

Product Isolation: The resulting white crystals of 3-chloro-4-hydroxyacetophenone can be collected. The reported purity is typically >90%.[4]

α-Chlorination of 3-Chloro-4-hydroxyacetophenone

The introduction of the α-chloro group is a critical step and is generally achieved through electrophilic substitution on the enol or enolate form of the ketone. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.[1][5]

Reaction Scheme:

Figure 2: α-Chlorination to yield the target compound.

Experimental Protocol (Proposed):

This protocol is based on established methods for the α-chlorination of substituted acetophenones.[1][5]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve 3-chloro-4-hydroxyacetophenone in a suitable solvent such as toluene. A patent suggests toluene as an advantageous solvent over traditional chlorinated solvents like dichloromethane, as it can lead to an improved impurity profile.[5]

-

Reagent Addition: Add a small amount of an alcohol (e.g., methanol or ethanol) as a catalyst.[5] Cool the mixture in an ice bath.

-

Chlorination: Add sulfuryl chloride dropwise to the stirred solution while maintaining the temperature below 10 °C. The molar ratio of the acetophenone to sulfuryl chloride should be carefully controlled to minimize dichlorination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cautiously quench the reaction mixture with cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of this compound lies in the high reactivity of the α-chloroacetyl group towards nucleophiles. This allows for the facile introduction of various functionalities, leading to the formation of key intermediates for more complex APIs.

Reactions with Amine Nucleophiles

The reaction with primary and secondary amines is a cornerstone of the application of this intermediate. This nucleophilic substitution reaction typically proceeds via an Sₙ2 mechanism to yield α-amino ketones.

Reaction Scheme:

Figure 3: General reaction with amine nucleophiles.

These resulting α-amino ketones are versatile precursors for a variety of heterocyclic compounds, which are prevalent in medicinal chemistry.[3]

Reactions with Thiol Nucleophiles

Similarly, thiols can act as potent nucleophiles, reacting with this compound to form α-thio ketones. These sulfur-containing compounds are of interest in drug discovery due to the unique properties that sulfur imparts to a molecule.

Reaction Scheme:

Figure 4: General reaction with thiol nucleophiles.

Potential Applications in the Synthesis of Bioactive Molecules

While direct, publicly available examples of the use of this compound in the synthesis of specific commercial drugs are limited, its structural motifs are present in various classes of bioactive compounds. Its potential applications can be inferred from the known activities of related structures.

-

Precursor for Heterocyclic Scaffolds: The α-amino ketone and α-thio ketone derivatives can be used in cyclization reactions to form a wide range of heterocycles, including imidazoles, thiazoles, and oxazoles, which are common cores in many pharmaceuticals.[3]

-

Chalcone Derivatives: The ketone functionality can be used in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. Chalcones are a class of compounds known for their diverse biological activities, including anticancer and antiviral properties.[6]

Safety and Handling

As with any α-haloketone, this compound should be handled with care in a well-ventilated fume hood. These compounds are often lachrymators and skin irritants.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

Conclusion

This compound is a strategically important pharmaceutical intermediate with significant potential in drug discovery and development. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity and minimize side products, is achievable through established chemical transformations. The high reactivity of its α-chloroacetyl group makes it a versatile building block for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds and other complex molecular architectures. Further research into the specific applications of this compound is likely to uncover its role in the synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to understand and utilize this valuable intermediate in their synthetic endeavors.

References

-

PrepChem. (n.d.). Synthesis of A. 3-chloro-4-hydroxy acetophenone. Retrieved from [Link]

-

Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1127–1130. Available at: [Link]

- Ott-Dombrowski, S., & Behrends, H. (2019). Improved synthesis of mono-chlorinated acetophenone. European Patent EP 3532455 B1.

-

Zhang, W., & Zhang, L. (2020). Chalcone: A Privileged Structure in Medicinal Chemistry. Medicinal Research Reviews, 40(5), 1859-1915. Available at: [Link]

- De Kimpe, N., & Verhé, R. (2008). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. John Wiley & Sons.

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Structure elucidation of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Introduction

This compound is a halogenated acetophenone derivative. Such compounds are pivotal intermediates in organic synthesis, particularly in the development of pharmaceutical agents, owing to their reactive α-haloketone moiety which allows for a variety of subsequent chemical transformations. An unambiguous confirmation of the molecular structure is a critical first step in any research and development endeavor involving such a compound. This guide provides a comprehensive overview of the analytical methodologies and logical framework required for the complete structure elucidation of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The overarching strategy relies on a synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a self-validating confirmation of the compound's constitution and connectivity.

Part 1: Synthesis Context - The Friedel-Crafts Acylation Approach

A plausible synthetic route for this compound is the Friedel-Crafts acylation of 2-chlorophenol with chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

The reaction proceeds via the formation of a highly electrophilic chloroacylium ion, which then attacks the electron-rich aromatic ring of 2-chlorophenol. The hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring are ortho-, para-directing groups.[2][3] Given the steric hindrance at the position ortho to the bulky chlorine atom, and the electronic activation provided by the hydroxyl group, the primary site of acylation is expected to be para to the hydroxyl group and meta to the chloro group, leading to the target molecule.[2][3]

Caption: Plausible synthetic route via Friedel-Crafts acylation.

Part 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (Predicted in CDCl₃, 400 MHz)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~4.7 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electron-withdrawing carbonyl group and a chlorine atom, leading to a downfield shift. No adjacent protons result in a singlet. |

| H-b | ~5.5-6.5 | Broad Singlet (br s) | 1H | Ar-OH | Phenolic protons are typically broad and their chemical shift is concentration and solvent dependent. |

| H-c | ~7.0 | Doublet (d) | 1H | Ar-H | This proton is ortho to the hydroxyl group and will be a doublet due to coupling with the adjacent aromatic proton. |

| H-d | ~7.8 | Doublet of Doublets (dd) | 1H | Ar-H | This proton is coupled to two other aromatic protons, resulting in a doublet of doublets. |

| H-e | ~8.0 | Doublet (d) | 1H | Ar-H | This proton is ortho to the carbonyl group and will be the most deshielded of the aromatic protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Expected ¹³C NMR Data (Predicted in CDCl₃, 101 MHz)

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-1 | ~45-50 | -CH₂Cl | The carbon of the chloromethyl group is shielded compared to the aromatic carbons. |

| C-2 | ~115-120 | Ar-C | Aromatic carbon ortho to the hydroxyl group. |

| C-3 | ~120-125 | Ar-C | Aromatic carbon meta to the hydroxyl group and para to the carbonyl group. |

| C-4 | ~125-130 | Ar-C-Cl | Aromatic carbon bonded to chlorine. |

| C-5 | ~130-135 | Ar-C | Aromatic carbon ortho to the carbonyl group. |

| C-6 | ~155-160 | Ar-C-OH | Aromatic carbon bonded to the hydroxyl group, significantly deshielded by the oxygen. |

| C-7 | ~190-195 | C=O | The carbonyl carbon is highly deshielded and appears far downfield. |

| C-8 | ~130-135 | Ar-C | Aromatic carbon ipso to the carbonyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Obtain a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3500 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |

| ~1680 | Strong | C=O stretch | The carbonyl group of an aryl ketone typically absorbs in this region. Conjugation with the aromatic ring lowers the frequency. |

| ~1600, ~1470 | Medium | C=C stretch | Aromatic ring vibrations. |

| ~1250 | Strong | C-O stretch | Phenolic C-O bond. |

| ~750 | Strong | C-Cl stretch | Alkyl chloride C-Cl bond. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Place the sample in an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer additional structural clues.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will appear at m/z 204, the [M+2]⁺ peak at m/z 206, and the [M+4]⁺ peak at m/z 208, with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of two chlorine atoms.

-

Key Fragment Ions:

-

m/z 155/157: Loss of the chloromethyl radical (•CH₂Cl), resulting in the 3-chloro-4-hydroxybenzoyl cation. The 3:1 isotopic pattern for one chlorine atom will be observed.

-

m/z 127/129: Subsequent loss of carbon monoxide (CO) from the m/z 155/157 fragment.

-

m/z 49: The chloromethyl cation (⁺CH₂Cl).

-

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Determine the m/z values of the ions and analyze the isotopic patterns and fragmentation pathways.

Part 3: Data Synthesis and Structure Confirmation

The definitive elucidation of the structure of this compound is achieved by integrating the data from all the aforementioned analytical techniques.

-

Molecular Formula and Unsaturation: High-resolution mass spectrometry would confirm the molecular formula as C₈H₆Cl₂O₂. The isotopic pattern of the molecular ion peak unequivocally establishes the presence of two chlorine atoms.

-

Functional Groups: IR spectroscopy confirms the presence of a hydroxyl group (broad O-H stretch), a carbonyl group (strong C=O stretch), an aromatic ring (C=C stretches), and a C-Cl bond.

-

Carbon-Hydrogen Framework:

-

¹H NMR shows three distinct aromatic protons, a methylene group, and a phenolic proton, consistent with the proposed structure. The splitting patterns (doublets and a doublet of doublets) confirm the substitution pattern on the aromatic ring.

-

¹³C NMR indicates the presence of eight unique carbon environments: one carbonyl carbon, one aliphatic carbon, and six aromatic carbons, which perfectly matches the proposed structure.

-

-

Connectivity: The combined NMR data allows for the precise placement of all atoms. The downfield chemical shift of the methylene protons in the ¹H NMR spectrum confirms their position adjacent to the carbonyl group. The chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum confirm the 1,2,4-trisubstitution pattern on the benzene ring.

The convergence of all spectroscopic data provides a robust and self-consistent confirmation of the structure as this compound.

References

-

Puttaraju, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]

-

Puttaraju, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

-

PubChem. CID 139084348 | C16H14Cl2O4. National Institutes of Health. [Link]

-

Li, Z., et al. (2013). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. Organic Letters, 15(16), 4118-4121. [Link]

-

Moldovan, C., et al. (2022). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Molecules, 27(21), 7243. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508). [Link]

-

SpectraBase. Acetophenone, 2-chloro- - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]

-

SpectraBase. Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

NIST WebBook. Acetophenone, 3'-chloro-. [Link]

-

SpectraBase. Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]- - Optional[13C NMR]. [Link]

-

SpectraBase. Acetophenone, 2-chloro-. [Link]

-

The Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

National Center for Biotechnology Information. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. [Link]

- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

-

SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

-

NIST WebBook. Ethanone, 1-(3-hydroxyphenyl)-. [Link]

-

Pharmaffiliates. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. [Link]

-

Maricopa Open Digital Press. ¹H NMR Spectra and Interpretation (Part II). [Link]

-

NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-. [Link]

Sources

The Strategic Role of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent often belies the complex synthetic journey and the strategic choices of its molecular architects. Among the unsung heroes of this journey are the versatile building blocks, the reactive intermediates that provide the foundational scaffolds upon which pharmaceutical innovation is built. 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, a member of the α-haloketone class, represents a quintessential example of such a crucial intermediate. Its unique constellation of functional groups—a reactive α-chloro ketone, a phenolic hydroxyl group, and a dichlorinated aromatic ring—renders it a powerful tool for the construction of complex molecular architectures. This guide delves into the core chemical principles of this compound, its synthesis, reactivity, and its strategic application in the synthesis of medicinally relevant compounds, providing both a theoretical framework and practical insights for the laboratory professional.

Structural and Chemical Profile of this compound

At its core, the utility of this compound in medicinal chemistry is dictated by its distinct structural features, which impart a predictable and exploitable reactivity.

| Property | Data |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| CAS Number | 39066-18-7 |

| Appearance | Typically a solid |

The key to its synthetic versatility lies in the interplay of its functional groups:

-

The α-Chloro Ketone Moiety : The presence of a chlorine atom on the carbon adjacent (α-position) to the carbonyl group creates a highly electrophilic center. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the chlorine an excellent leaving group in nucleophilic substitution reactions. This reactivity is the primary avenue for molecular elaboration.

-

The Phenolic Hydroxyl Group : The hydroxyl group on the aromatic ring is a versatile handle for further chemical modification. It can act as a nucleophile, be converted into an ether or ester, or direct subsequent electrophilic aromatic substitution reactions. Its acidity can also be modulated, influencing the overall properties of the molecule.

-

The Dichlorinated Phenyl Ring : The two chlorine atoms on the aromatic ring significantly influence the electronic properties of the molecule. They are electron-withdrawing, which can impact the reactivity of the phenolic hydroxyl group and the aromatic ring itself. Furthermore, these chlorine atoms can serve as points for late-stage diversification of a drug candidate through cross-coupling reactions, a common strategy in modern drug discovery.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound and its analogs is typically achieved through the direct α-halogenation of the corresponding acetophenone. A representative synthetic protocol for a closely related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, has been reported and provides a solid foundation for the synthesis of the title compound.[1]

Exemplary Synthetic Protocol (adapted for this compound):

-

Starting Material : 1-(3-chloro-4-hydroxyphenyl)ethanone.

-

Chlorinating Agent : Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the α-chlorination of ketones.

-

Solvent System : A mixture of methanol and a less polar solvent such as ethyl acetate or dichloromethane is often employed.

-

Procedure : To a stirred solution of 1-(3-chloro-4-hydroxyphenyl)ethanone in the chosen solvent system, sulfuryl chloride is added dropwise at a controlled temperature (e.g., 20-30°C).

-

Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent like ethanol.

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon. This allows for the facile introduction of a wide array of functional groups, making it a valuable precursor for a diverse range of molecular scaffolds.

Caption: General scheme of nucleophilic substitution at the α-carbon of this compound.

This fundamental reaction opens the door to the synthesis of numerous important classes of compounds in medicinal chemistry:

-

α-Amino Ketones : Reaction with primary or secondary amines yields α-amino ketones, which are precursors to a wide range of nitrogen-containing heterocycles and are a common structural motif in biologically active molecules.

-

α-Thio Ketones : Reaction with thiols leads to the formation of α-thio ketones, which are valuable intermediates in the synthesis of sulfur-containing heterocycles.

-

α-Ether Ketones : Reaction with alcohols or phenols results in the formation of α-ether ketones.

Application in the Synthesis of Beta-2 Adrenergic Agonists: A Case Study of Vilanterol

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, the synthetic utility of structurally similar α-chloroacetophenones is well-established. A compelling example is the synthesis of Vilanterol , a long-acting β₂ adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of Vilanterol involves a key step where an α-halo-acetophenone derivative is coupled with an amine.

The general synthetic strategy for many β₂ adrenergic agonists involves the reaction of a substituted α-haloacetophenone with a suitable amine, followed by reduction of the resulting ketone to a secondary alcohol. This is a classic and reliable method for constructing the core ethanolamine pharmacophore essential for activity at the β₂ adrenergic receptor.

Conceptual Synthetic Workflow for a Vilanterol Analog:

Caption: A generalized synthetic workflow for β₂ adrenergic agonists utilizing an α-chloroacetophenone intermediate.

Detailed Experimental Protocol for a Key Coupling Step (Conceptual):

-

Reactants : this compound (or a protected derivative) and the desired primary or secondary amine.

-

Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used.

-

Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the HCl generated during the reaction.

-

Temperature : The reaction is typically carried out at room temperature or with gentle heating to facilitate the substitution.

-

Work-up : The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

Purification : The resulting α-amino ketone is purified by column chromatography or crystallization.

Gateway to Heterocyclic Scaffolds: Expanding the Medicinal Chemist's Toolbox

Beyond its role in the synthesis of specific drug classes like β₂ adrenergic agonists, this compound is a valuable starting material for the construction of a diverse array of heterocyclic compounds. The dual reactivity of the α-chloro ketone moiety allows for various cyclization strategies.

For example, reaction with a binucleophile can lead directly to the formation of a heterocyclic ring. Some common examples include:

-

Thiazoles : Reaction with a thioamide.

-

Imidazoles : Reaction with an amidine.

-

Oxazoles : Reaction with an amide.

-

Quinoxalines : Reaction with an o-phenylenediamine.

This versatility makes this compound and its analogs highly sought-after intermediates in the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion: A Cornerstone of Synthetic Strategy

This compound, while not a household name in the pharmaceutical world, represents a critical class of molecules that enable the efficient and strategic synthesis of complex drug candidates. Its predictable reactivity, coupled with the potential for diverse functionalization, makes it a cornerstone of synthetic strategy in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the chemistry of this and related α-haloketones is not merely an academic exercise but a practical necessity for the innovation of next-generation therapeutics. The principles and protocols outlined in this guide serve as a testament to the enduring power of fundamental organic chemistry in the quest for new medicines.

References

-

Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221235. [Link]

-

Procopiou, P. A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522–4530. [Link]

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

- Biggadike, K., et al. (2000). (R)-Salmeterol, a potent and long-acting beta(2)-adrenoceptor agonist. Journal of Medicinal Chemistry, 43(1), 17-20.

-

Bar-Haim, G., et al. (2016). An Efficient Total Synthesis of Vilanterol: An Inhaled Drug. ARKIVOC, 2016(5), 234-245. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Chloroacetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted chloroacetophenones represent a class of organic compounds with a rich and varied history, from their early application as chemical warfare agents to their contemporary role as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and diverse applications of these compounds. It is intended to serve as a technical resource for professionals in the fields of chemistry and drug development, offering insights into the chemical properties, reaction mechanisms, and practical utility of substituted chloroacetophenones.

A Historical Trajectory: From Tear Gas to Therapeutic Precursors

The story of substituted chloroacetophenones begins in the late 19th century with the synthesis of the parent compound, chloroacetophenone (CN). First prepared by German chemist Carl Graebe in 1871 by passing chlorine through boiling acetophenone, its potent lachrymatory (tear-inducing) properties were quickly recognized.[1] While German scientists are credited with its discovery around 1870, it wasn't until the early 20th century that its potential as a non-lethal weapon was explored.[2]

The exigencies of World War I catalyzed the weaponization of chloroacetophenone. French forces are credited with the first use of a tear gas agent, ethyl bromoacetate, in 1914.[3] Subsequently, both Allied and German forces utilized various lachrymators, including chloroacetophenone, before escalating to more lethal chemical agents.[2] Post-war, the focus shifted to civilian applications, particularly in law enforcement for riot control.[2] By the 1920s, chloroacetophenone, often referred to by the military designation CN, became a standard component in the arsenals of police forces worldwide for dispersing crowds.[2] The commercialization of "Mace," a brand name that became synonymous with tear gas sprays, further solidified the public's association of chloroacetophenone with riot control.[4][5]

However, the narrative of substituted chloroacetophenones extends far beyond their use as incapacitating agents. In the latter half of the 20th century and into the 21st, the focus of research shifted towards harnessing their reactivity for constructive purposes. The introduction of various substituents onto the aromatic ring and the α-carbon has unlocked a vast chemical space, enabling the synthesis of a wide array of complex molecules. Today, substituted chloroacetophenones are indispensable building blocks in the pharmaceutical and agrochemical industries, serving as key intermediates in the production of life-saving drugs and effective crop protection agents.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of substituted chloroacetophenones primarily relies on the versatile and widely studied Friedel-Crafts acylation reaction. However, other methods have also been developed to address specific synthetic challenges.

The Friedel-Crafts Acylation: A Cornerstone of Synthesis

The Friedel-Crafts acylation is the most common and direct method for the preparation of substituted chloroacetophenones. This electrophilic aromatic substitution reaction involves the reaction of a substituted benzene with chloroacetyl chloride or chloroacetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7]

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the chloroacetylating agent with the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired substituted chloroacetophenone. The position of acylation (ortho, meta, or para) is directed by the nature of the existing substituent(s) on the aromatic ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4'-Chloroacetophenone

The following is a representative protocol for the synthesis of 4'-chloroacetophenone via Friedel-Crafts acylation of chlorobenzene:

-

Reaction Setup: A dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous chlorobenzene (1.0 eq) as both reactant and solvent.

-

Addition of Acylating Agent: The mixture is cooled in an ice bath, and chloroacetyl chloride (1.05 eq) is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 2-4 hours, or until the evolution of HCl gas ceases.

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the product.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to afford 4'-chloroacetophenone.

Alternative Synthetic Routes

While the Friedel-Crafts acylation is prevalent, other synthetic strategies have been employed, particularly when the desired substitution pattern is not readily accessible through electrophilic aromatic substitution.

-

Darzens Condensation: This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[8][9][10] While not a direct synthesis of chloroacetophenones, it represents a reaction where chloroacetophenones can be utilized as starting materials to generate more complex structures.[2]

-

Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones to the corresponding amides or thioamides upon treatment with ammonium polysulfide or a mixture of sulfur and an amine.[3][11] This reaction can be applied to substituted chloroacetophenones to synthesize derivatives with the functional group at the terminus of the side chain.[12]

-

Direct Chlorination of Substituted Acetophenones: In some cases, direct chlorination of a pre-formed substituted acetophenone at the α-position can be achieved using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The selectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

A Versatile Building Block: Applications in Synthesis

The utility of substituted chloroacetophenones lies in their dual reactivity: the electrophilic carbonyl group and the reactive carbon-chlorine bond. This allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

Substituted chloroacetophenones are key starting materials for a number of active pharmaceutical ingredients (APIs).

-

Clorprenaline Hydrochloride: 2'-Chloroacetophenone is a crucial intermediate in the synthesis of Clorprenaline Hydrochloride, a β-adrenergic agonist used in the treatment of asthma.[13] The synthesis involves the reaction of 2'-chloroacetophenone with an appropriate amine to introduce the side chain.

-

Cenobamate: This antiepileptic drug can be synthesized starting from 2'-chloroacetophenone.[13] The synthetic route involves a sequence of reactions including α-bromination, condensation, and stereoselective reduction.

-

Isoprenaline Analogs: Dihydroxy-substituted chloroacetophenones are intermediates in the synthesis of isoprenaline and its analogs, which are used to treat bradycardia and heart block.[14]

Agrochemical Intermediates

In the field of agriculture, substituted chloroacetophenones are used to produce insecticides and herbicides.

-

Flufenthrin: 4'-Chloroacetophenone is a key intermediate in the synthesis of the insecticide flufenthrin.[15]

-

Bifenthrin Analogs: Chloro-substituted aromatic compounds are fundamental to the synthesis of pyrethroid insecticides like bifenthrin.[16]

Physicochemical and Toxicological Profile

The physical and chemical properties of substituted chloroacetophenones vary depending on the nature and position of the substituents on the aromatic ring. These properties, in turn, influence their reactivity and biological activity.

Table 1: Physicochemical Properties of Selected Substituted Chloroacetophenones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloroacetophenone | C₈H₇ClO | 154.59 | 54-56 | 247 |

| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 19-21 | 236-238 |

| 2',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 33-35 | 135-137 (at 15 mmHg) |

| 3',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 73-75 | 276 |

The primary toxicological concern with many chloroacetophenones is their potent irritant effect on the eyes, skin, and respiratory tract. This lachrymatory effect is the basis for their use as riot control agents.

Mechanism of Action as a Lachrymator

The irritant effect of chloroacetophenones is primarily mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[5][17][18][19]

Caption: Mechanism of TRPA1 activation by chloroacetophenone.

Chloroacetophenones are electrophilic alkylating agents that can covalently modify cysteine residues within the TRPA1 channel protein.[4] This modification triggers a conformational change in the channel, leading to its opening and an influx of calcium ions into the neuron. The influx of calcium depolarizes the neuron, generating a nerve impulse that is transmitted to the brain and perceived as pain and irritation, resulting in the characteristic tearing, blinking, and respiratory discomfort.

Conclusion

The journey of substituted chloroacetophenones from a notorious tear gas to an indispensable tool in modern organic synthesis is a testament to the evolution of chemical science. While their historical association with conflict and control remains, their contemporary value lies in the intricate molecular architectures they help to build. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the history, synthesis, and reactivity of these compounds is essential for innovation and the creation of novel molecules that can address pressing societal needs. The continued exploration of the chemistry of substituted chloroacetophenones promises to yield even more sophisticated applications in the future.

References

- Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implic

- Darzens condensation of 2-chloroacetophenone (10) and benzaldehyde (11) in the presence of sugar-based crown ethers (1 or 2). (n.d.).

- Synthesis and Chemical Applications of 2'-Chloroacetophenone. (2026). ChemicalBook.

- Willgerodt rearrangement. (n.d.). Wikipedia.

- Willgerodt-Kindler Reaction. (n.d.). SynArchive.

- Darzens Condens

- Darzens Reaction. (n.d.). Organic Chemistry Portal.

- Darzens Condens

- How is 4'-Chloroacetophenone applied and prepared?. (n.d.). Guidechem.

- How do you convert benzene to 4-chloroacetophenone?. (2019). Quora.

- High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. (n.d.). RSC Publishing.

- Process for the preparation of alkyl aryl ketones according to the friedel and crafts reaction. (1935).

- Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (n.d.). Journal of General Physiology.

- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube.

- TRPA1: A Gatekeeper for Inflammation. (n.d.). The Journal of Immunology.

- Phenacyl chloride. (n.d.). Wikipedia.

- Uses of Chloroacetophenone. (2022). ChemicalBook.

- Willgerodt‐Kindler Reac1on. (2009). MSU chemistry.

- Expected reactive conformation of halo-acetophenones. (n.d.).

- One-Step Synthesis of α-Chloroaceto-phenones

- Synthesis of m-chloroacetophenone from benzoyl chloride. (n.d.).

- Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1. (n.d.). The Journal of Physiology.

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl

- A TRPA1-dependent mechanism for the pungent sensation of weak acids. (n.d.). The Journal of General Physiology.

- Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. (n.d.). Toxicology and Applied Pharmacology.

- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.).

- Proton Affinity of Para-Substituted Acetophenones in Gas Phase and in Solution: A Theoretical Study. (2012). Journal of Molecular Modeling.

- Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. (n.d.). Organic Chemistry Frontiers.

- PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Journal of Chemistry.

- Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. (n.d.). Molecules.

- Acetophenone | Structure, Functional Group & Deriv

- Synthesis method of isoprenaline drug intermediate 2,4-dihydroxy-alpha-chloroacetophenone. (n.d.).

- phloroacetophenone. (n.d.). Organic Syntheses.

- Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. (n.d.). Organic Syntheses.

- Preparation method of 2',2',4'-trichloroacetophenon. (n.d.).

- Synthesis method for pesticide intermediate trifluoroacetonitrile. (n.d.).

- Preparation method of bifenthrin insecticide intermediate. (n.d.).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Darzens Condensation [drugfuture.com]

- 9. Darzens Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. scispace.com [scispace.com]

- 13. Synthesis and Chemical Applications of 2'-Chloroacetophenone_Chemicalbook [m.chemicalbook.com]

- 14. CN105439842A - Synthesis method of isoprenaline drug intermediate 2,4-dihydroxy-alpha-chloroacetophenone - Google Patents [patents.google.com]

- 15. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 16. CN113429256A - Preparation method of bifenthrin insecticide intermediate - Google Patents [patents.google.com]

- 17. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A TRPA1-dependent mechanism for the pungent sensation of weak acids - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety information for 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

An In-depth Technical Guide to the Health and Safety of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed toxicological studies are publicly available for this compound. The following guide has been synthesized from safety data for structurally analogous compounds. This information should be used as a precautionary guide, and it is imperative to handle this chemical with the utmost care, assuming it may possess hazards similar to or greater than its related compounds. All laboratory work should be conducted by trained personnel in a controlled environment.

Chemical Identity and Structure

This compound is a di-chlorinated acetophenone derivative. Its structure, characterized by a hydroxylated and chlorinated phenyl ring attached to a chloroacetyl group, suggests potential for reactivity and biological activity.

Caption: Anticipated GHS pictograms for this compound.

Toxicological Properties (Inferred)

While specific toxicological data for this compound is unavailable, the hazards of its analogues suggest the following potential effects:

-

Skin Contact: May cause inflammation, characterized by itching, scaling, reddening, or blistering. [1]* Eye Contact: Can lead to redness, pain, and potentially severe eye damage. [1]* Inhalation: May irritate the lungs and respiratory system. [1]Overexposure could result in serious illness. [1]* Ingestion: Based on related compounds, ingestion may be harmful.

First-Aid Measures

Immediate action is crucial in case of exposure. The following procedures are recommended based on protocols for similar chloroacetophenone derivatives. [1][2]

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention. [1][2] |

| Skin Contact | 1. Immediately flush skin with plenty of soap and water for at least 15 minutes. 2. Remove contaminated clothing and shoes. 3. Wash clothing before reuse. 4. Seek medical attention if irritation persists. [1][2] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. [1][2] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. [1]|

Safe Handling and Storage

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. [1]Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to minimize exposure risk.

Caption: Step-by-step workflow for handling accidental spills.

Waste Disposal: Disposal of this compound and any contaminated materials must be handled as hazardous waste. C[1]onsult with a licensed professional waste disposal service and adhere to all applicable local, state, and federal regulations. Do not allow the product to enter drains, waterways, or soil.

[1]### 7. Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

[2]Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. H[1]azardous decomposition products include carbon oxides and hydrogen chloride gas.

[1]Protective Equipment for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.

[1]### 8. Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: Dust generation and ignition sources. *[1] Incompatible Materials: Strong oxidizing agents. *[1] Hazardous Decomposition Products: Carbon oxides and hydrogen chloride.

[1]### References

-

Capot Chemical. (2014, March 11). MSDS of 2-Chloro-3'-hydroxyacetophenone. Retrieved from [Link]

-

Priyanka, P., Jayanna, B. K., Vinaya, Prasad, H. J. S., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 5(11), x201111. [Link]

-

PubChem. (n.d.). 1-(4-Chloro-2-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Role of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone in the Synthesis of Bio-relevant Heterocycles: Application Notes and Protocols

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among the myriad of starting materials available to the synthetic chemist, α-haloketones stand out for their inherent reactivity and versatility as precursors to a multitude of heterocyclic systems.[2][3] This guide focuses on a particularly valuable, yet under-explored, building block: 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone .

The strategic placement of a chloro and a hydroxyl group on the phenyl ring, coupled with the reactive α-chloroacetyl moiety, makes this compound a potent precursor for the synthesis of a range of substituted benzofurans, thiazoles, and oxazoles. These heterocyclic cores are prevalent in numerous bioactive natural products and synthetic drugs. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the utilization of this compound in heterocyclic synthesis. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the significance of the resulting heterocyclic frameworks.

I. Synthesis of Substituted Benzofurans: A Gateway to Potent Bioactive Scaffolds

Benzofuran derivatives are a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The synthesis of benzofurans often involves the formation of a C-O bond and a C-C bond, and α-haloketones are excellent partners in these transformations.

A. Mechanistic Insight: The Perkin Rearrangement Pathway

A common and efficient method for the synthesis of benzofurans from phenols and α-haloketones is a variation of the Perkin rearrangement. The reaction is believed to proceed through an initial O-alkylation of the phenol with the α-haloketone, followed by an intramolecular aldol-type condensation and subsequent dehydration.

dot digraph "Benzofuran Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} /dot

Caption: General mechanism for benzofuran synthesis.

B. Protocol: Synthesis of 2-Aryl-6-chloro-7-hydroxybenzofurans

This protocol describes a general procedure for the synthesis of 2-aryl-6-chloro-7-hydroxybenzofurans from this compound and a substituted salicylaldehyde.

Materials:

-

This compound

-

Substituted Salicylaldehyde (e.g., 4-methoxy-salicylaldehyde)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Add this compound (1.1 mmol) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 2-aryl-6-chloro-7-hydroxybenzofuran.

Expected Outcome and Characterization:

The product is typically a solid. Characterization can be performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH stretch).

| Parameter | Expected Value |

| Yield | 60-85% |

| Physical State | Solid |

| Purity (by HPLC) | >95% |

II. Synthesis of Substituted Thiazoles: Accessing a Privileged Pharmacophore

The thiazole ring is a key structural motif in a wide range of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[6][7] The Hantzsch thiazole synthesis is a classic and reliable method for the construction of this important heterocycle.

A. Mechanistic Insight: The Hantzsch Thiazole Synthesis